molecular formula C17H14N4O2S B6566948 2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021262-05-4

2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6566948
CAS RN: 1021262-05-4
M. Wt: 338.4 g/mol
InChI Key: TUQMMZUITAXOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-membered aromatic ring made up of one oxygen atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a quinazolinone ring . The exact structure would depend on the positions of the various substituents on these rings .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the amino group might participate in various reactions such as condensation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy and amino groups might influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Antibacterial and Antifungal Properties: This compound has been synthesized and evaluated for its in vitro antibacterial and antifungal activities. Some derivatives exhibit promising results compared to standard drugs like fluconazole and streptomycin. For instance:

Anti-HIV Investigations

HIV remains a major health challenge. Although no direct data exists, assessing this compound’s anti-HIV activity could contribute to drug discovery efforts.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many thiadiazole derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Future Directions

Future research on this compound could focus on exploring its potential uses, particularly in the field of medicinal chemistry given the diverse pharmacological activities exhibited by similar compounds . Further studies could also aim to optimize its synthesis and improve our understanding of its properties and mechanism of action .

properties

IUPAC Name

2-(3-methoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-10-6-7-14-13(8-10)15(22)21-17(19-14)24-16(20-21)18-11-4-3-5-12(9-11)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMMZUITAXOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.